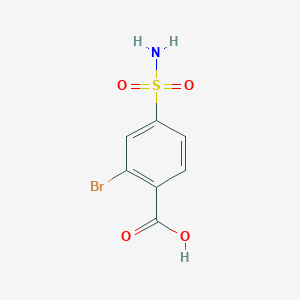

2-Bromo-4-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXSQCVJNGURTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159733-67-2 | |

| Record name | 2-bromo-4-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Sulfamoylbenzoic Acid

Bromination Strategies on Sulfamoylbenzoic Acid Precursors

This approach commences with a sulfamoylbenzoic acid, most commonly 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide), and introduces the bromine atom in a subsequent step. sigmaaldrich.com The success of this strategy hinges on controlling the position of bromination to achieve the desired 2-bromo isomer.

Regioselective Bromination Techniques

The directing effects of the carboxyl and sulfamoyl groups on the aromatic ring are crucial in determining the outcome of the electrophilic aromatic bromination. While both are deactivating groups, the carboxyl group is a meta-director, and the sulfamoyl group is also primarily a meta-director. This inherent electronic preference can lead to a mixture of products if the reaction conditions are not carefully controlled.

To achieve high regioselectivity for the ortho-position to the carboxylic acid and meta to the sulfamoyl group, specific brominating agents and conditions are employed. Research has shown that the use of N-bromosuccinimide (NBS) in conjunction with a catalyst or specific solvent systems can favor the desired 2-bromo isomer. nih.govwku.edu For instance, the combination of NBS and an acid catalyst can enhance the electrophilicity of the bromine source, leading to substitution at the sterically accessible and electronically favored position. nih.gov The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) often being used to facilitate the reaction. nih.govwku.edu

Theoretical analyses and experimental results indicate that careful control of reaction temperature is a key factor in achieving high regioselectivity in electrophilic aromatic bromination. nih.gov Lowering the reaction temperature can often suppress the formation of undesired isomers. nih.gov

Optimization of Bromination Reaction Conditions

Optimizing the conditions for the bromination of 4-sulfamoylbenzoic acid is essential to maximize the yield of 2-bromo-4-sulfamoylbenzoic acid and minimize side-product formation. Key parameters that are typically optimized include the choice of brominating agent, the molar ratio of reactants, the catalyst, the solvent, the reaction temperature, and the reaction time.

Common brominating agents explored include molecular bromine (Br₂) and N-bromosuccinimide (NBS). While Br₂ is a potent brominating agent, it can be hazardous to handle. liberty.edusci-int.com NBS is often preferred as a safer alternative. liberty.edu The selection of a catalyst, such as a Lewis acid or a protic acid, can significantly influence the reaction rate and selectivity. sci-int.com Studies on similar systems have shown that the concentration of the acid catalyst can be tuned to favor either mono- or di-brominated products. sci-int.com

The reaction solvent plays a multifaceted role, influencing the solubility of the reactants and the stability of the intermediates. Acetonitrile and halogenated solvents are frequently used. nih.govwku.edu Temperature control is paramount; many bromination reactions are initiated at low temperatures and gradually warmed to room temperature to control the exothermic nature of the reaction and improve selectivity. nih.gov

Table 1: Key Parameters for Optimization of Bromination Reactions

| Parameter | Options | Desired Outcome |

| Brominating Agent | Br₂, NBS | High yield, safety |

| Catalyst | Lewis acids, Protic acids | High regioselectivity, increased reaction rate |

| Solvent | Acetonitrile, Dichloromethane | Good solubility, minimal side reactions |

| Temperature | -30°C to Room Temperature | Controlled reaction, high selectivity |

| Molar Ratio | 1:1 to 1:1.2 (Substrate:Brominating Agent) | Efficient use of reagents, minimize over-bromination |

Sulfonamidation of Bromobenzoic Acid Derivatives

An alternative and widely employed strategy involves the introduction of the sulfamoyl group onto a pre-brominated benzoic acid derivative. This approach typically starts with a 2-bromobenzoic acid derivative and proceeds through a sulfonylation step followed by ammoniation.

Direct Sulfonylation Approaches

Direct C-H sulfonylation has emerged as a powerful tool in organic synthesis. murdoch.edu.aursc.orgrsc.org In the context of synthesizing this compound, this would involve the direct sulfonylation of 2-bromobenzoic acid at the 4-position. While challenging due to the deactivating nature of both the bromo and carboxyl groups, transition-metal-catalyzed C-H activation methodologies have shown promise for such transformations. murdoch.edu.aursc.org These methods often employ a directing group to guide the sulfonylating agent to the desired position with high regioselectivity. murdoch.edu.aursc.org

Another direct approach involves the use of a sulfonyl source like tosylmic isocyanide (TosMIC) in the presence of a copper catalyst. rsc.org While not specifically demonstrated for 2-bromobenzoic acid, this method has been successful for the ortho-C-H sulfonylation of other benzoic acid derivatives. rsc.org

Ammoniation of Sulfonyl Chloride Intermediates

A more traditional and reliable method involves the conversion of a 2-bromobenzoic acid derivative to a sulfonyl chloride intermediate, which is then reacted with an ammonia (B1221849) source. A common starting material for this route is 2-bromo-4-chlorobenzoic acid. nih.gov This is first converted to 2-bromo-4-chlorosulfonylbenzoic acid, a key intermediate. This transformation is typically achieved by reacting the benzoic acid derivative with chlorosulfonic acid.

The resulting 2-bromo-4-chlorosulfonylbenzoyl chloride can then be subjected to ammoniation. prepchem.com This step involves reacting the sulfonyl chloride with ammonia or an ammonia equivalent. The reaction is often carried out in a polar solvent like tetrahydrofuran. google.com The use of a base, such as triethylamine (B128534), may be necessary to neutralize the hydrochloric acid generated during the reaction. google.com This two-step process, chlorosulfonylation followed by ammoniation, provides a robust and scalable route to this compound.

Convergent Synthesis Approaches

Convergent synthesis strategies aim to prepare complex molecules by synthesizing separate fragments and then coupling them together in the later stages of the synthesis. nih.gov For this compound, a convergent approach could theoretically involve the coupling of a pre-functionalized aromatic ring containing the bromo and carboxyl groups with another fragment containing the sulfamoyl group.

However, for a relatively small molecule like this compound, linear synthetic routes, such as those described in sections 2.1 and 2.2, are generally more efficient and practical. The development of novel cross-coupling reactions could potentially make a convergent synthesis more viable in the future, but current literature primarily focuses on the linear strategies.

Sustainable and Green Chemistry Aspects in Synthesis

The development of synthetic routes for pharmacologically important molecules like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles advocate for the reduction of waste, minimization of energy consumption, and the use of less hazardous materials. Key areas of focus include the adoption of environmentally benign solvents, particularly water, and the development of highly efficient catalytic systems to replace stoichiometric reagents.

The substitution of volatile and often toxic organic solvents with aqueous or solvent-free systems represents a significant advancement in the green synthesis of chemical intermediates. Water is an ideal solvent from an environmental perspective due to its non-toxicity, non-flammability, and abundance.

Research into the synthesis of related sulfamoylbenzoic acid derivatives has demonstrated the feasibility of using aqueous media. For instance, the synthesis of sulfonamides can be effectively carried out in an aqueous medium starting from chlorosulfonylbenzoic acid precursors. nih.gov One documented procedure for a structurally similar compound, 2-bromo-4-(methylsulfonyl)benzoic acid, utilizes an aqueous slurry as the reaction environment. prepchem.com In this method, sodium sulfite (B76179) and sodium bicarbonate are dissolved in water, and the reaction proceeds to completion upon heating, demonstrating that water can serve as an effective medium for such transformations. prepchem.com The final product is then precipitated by acidifying the aqueous mixture. prepchem.com This approach not only aligns with green chemistry principles but also simplifies product isolation.

The table below summarizes the reaction conditions for the aqueous synthesis of a related sulfonylbenzoic acid, illustrating the practical application of water as a solvent.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-bromo-4-(chlorosulfonyl)benzoyl chloride | prepchem.com |

| Reagents | Sodium sulfite, Sodium bicarbonate, Chloroacetic acid, Sodium hydroxide | prepchem.com |

| Solvent | Water | prepchem.com |

| Temperature | 75°C to reflux | prepchem.com |

| Yield | 46% | prepchem.com |

Furthermore, the concept of solvent-free reactions offers even greater environmental benefits by eliminating the solvent altogether. These reactions are often facilitated by grinding the solid reactants together, sometimes with a catalytic amount of a solid-supported reagent. While a specific solvent-free synthesis for this compound is not widely documented, the methodology has been successfully applied to the synthesis of other brominated aromatic compounds. For example, 4-bromopyrazole derivatives have been synthesized efficiently under solvent-free conditions by grinding 1,3-diketones, arylhydrazines, and a brominating agent in the presence of a solid-supported acid catalyst. researchgate.net This approach highlights the potential for developing a similar, waste-minimizing route for the target compound.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy requirements, often under milder conditions than stoichiometric reactions. Catalysts are used in small amounts and can often be recycled and reused, minimizing waste.

In the context of synthesizing this compound and its precursors, catalytic methods offer significant advantages over traditional synthetic routes that rely on stoichiometric amounts of reagents. For example, the hydrolysis of a 2-bromo-4,5-dialkoxybenzoic acid to its corresponding 2-hydroxy derivative has been achieved using a copper compound as a catalyst. google.com This catalytic hydrolysis is a key step in transformations of related intermediates.

Heterogeneous catalysts are particularly advantageous from a green chemistry perspective because they can be easily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling. A prime example, though for a different but related molecular class, is the use of silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst in the solvent-free synthesis of 4-bromopyrazoles. researchgate.net This method demonstrates high efficiency and regioselectivity, providing excellent yields in a short reaction time. researchgate.net The application of such solid-supported acid catalysts could be explored for key steps in the synthesis of this compound, potentially streamlining the process and reducing acidic aqueous waste.

The following table details a related solvent-free catalytic reaction, showcasing the efficiency of such green methodologies.

| Parameter | Value/Condition | Reference |

| Reaction Type | One-pot synthesis of 4-bromopyrazoles | researchgate.net |

| Catalyst | Silica gel supported sulfuric acid (H₂SO₄/SiO₂) | researchgate.net |

| Conditions | Solvent-free, grinding at room temperature | researchgate.net |

| Key Advantage | High yields, reduced waste, easy catalyst separation | researchgate.net |

These catalytic strategies stand in contrast to methods that utilize stoichiometric condensing agents like dicyclohexylcarbodiimide (B1669883) or activating agents such as thionyl chloride, which generate significant amounts of by-product waste that can be difficult to manage and dispose of. google.com The continued development of novel, efficient, and recyclable catalysts is therefore a critical goal for the sustainable production of this compound.

Comprehensive Molecular Characterization and Structural Analysis

Advanced Spectroscopic Elucidation

Spectroscopic techniques are pivotal in confirming the molecular structure of 2-Bromo-4-sulfamoylbenzoic acid. The following sections detail the expected outcomes from vibrational and nuclear magnetic resonance spectroscopy.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The carboxylic acid group would show a broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, and a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. For a similar compound, 4-chloro-3-sulfamoylbenzoic acid, the C=O stretching vibration has been reported at 1681 cm⁻¹. researchgate.net

The sulfonamide group (-SO₂NH₂) will display two distinct N-H stretching vibrations, an asymmetric and a symmetric stretch, usually found between 3400 and 3200 cm⁻¹. In o-sulfamoylbenzoic acid, a broad N-H stretch was observed at 3321 cm⁻¹. researchgate.net Additionally, the sulfonamide group is characterized by strong asymmetric and symmetric S=O stretching bands, which are expected in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 710 and 505 cm⁻¹. indexcopernicus.com

Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) |

| N-H Asymmetric & Symmetric Stretch | Sulfonamide | 3400-3200 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | ~3100-3000 |

| C=O Stretch | Carboxylic Acid | ~1700 |

| S=O Asymmetric Stretch | Sulfonamide | ~1350-1300 |

| S=O Symmetric Stretch | Sulfonamide | ~1160-1140 |

The FT-Raman spectrum complements the FT-IR data. While the polar groups like C=O and S=O give strong IR bands, the non-polar bonds and the aromatic ring itself often produce strong signals in the Raman spectrum. The aromatic ring C-C stretching vibrations are expected to appear in the 1600-1400 cm⁻¹ region. Similar to FT-IR, the C-Br stretching vibration should be visible, with a study on 2-amino-5-bromobenzoic acid identifying this mode at 635 cm⁻¹ in the Raman spectrum. indexcopernicus.com The symmetric S=O stretch of the sulfamoyl group is also typically Raman active.

Expected FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | ~3100-3000 |

| Aromatic C-C Stretch | Benzene Ring | ~1600-1400 |

| S=O Symmetric Stretch | Sulfonamide | ~1160-1140 |

NMR spectroscopy is essential for elucidating the carbon skeleton and the proton environments in the molecule.

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the protons of the sulfonamide group.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, likely above 13 ppm, due to its acidic nature. rsc.org The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a singlet in the range of 7-8 ppm. For instance, in 4-bromo-3-sulfamoylbenzoic acid, the SO₂NH₂ protons are observed as a singlet at 7.78 ppm. smolecule.com

The trisubstituted benzene ring has three aromatic protons.

H-3: This proton is ortho to both the bromine at C-2 and the sulfamoyl group at C-4. It is expected to be a doublet, coupled to H-5.

H-5: This proton is situated between the sulfamoyl group at C-4 and a proton at C-6. It is expected to be a doublet of doublets, coupled to H-3 and H-6.

H-6: This proton is ortho to the carboxylic acid group and meta to the sulfamoyl group. It is expected to be a doublet, coupled to H-5.

In a related compound, 2-(benzylsulfamoyl)-4-sulfamoylbenzoic acid, the aromatic protons appear between 8.3 and 7.8 ppm. rsc.org Based on the substituent effects, H-3 is likely to be the most downfield signal due to the deshielding effects of the adjacent bromine and sulfamoyl groups.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >13.0 | broad singlet | - |

| H-3 | ~8.3-8.1 | doublet (d) | J(H3-H5) ≈ 2 |

| H-5 | ~8.0-7.8 | doublet of doublets (dd) | J(H5-H6) ≈ 8, J(H5-H3) ≈ 2 |

| H-6 | ~7.9-7.7 | doublet (d) | J(H6-H5) ≈ 8 |

The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached substituents.

The carboxyl carbon (-COOH) is expected to be the most downfield signal, typically in the range of 167-170 ppm. rsc.org The carbon attached to the bromine (C-2) would also be significantly shifted. The carbons attached to the electron-withdrawing sulfamoyl group (C-4) and carboxylic acid group (C-1) will be deshielded and appear downfield. The remaining aromatic carbons (C-3, C-5, C-6) will have shifts determined by the combined electronic effects of the three substituents. For comparison, in 2-[(4-bromobenzyl)sulfamoyl]-4-sulfamoylbenzoic acid, the aromatic carbons resonate between 120 and 146 ppm. rsc.org

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168.0 |

| C-4 | ~145.0 |

| C-1 | ~139.0 |

| C-6 | ~136.0 |

| C-5 | ~130.0 |

| C-3 | ~129.0 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the aromatic ring and its substituents (carboxyl, sulfamoyl, and bromo groups) constitute the primary chromophore.

The expected electronic transitions for this molecule are:

π → π* transitions: These high-energy transitions occur within the benzene ring's π-system and are typically observed in the UV region. The substitution on the ring influences the exact wavelength and intensity of these absorptions.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxyl and sulfamoyl groups) to an anti-bonding π* orbital of the aromatic ring. These are generally weaker in intensity than π → π* transitions.

While specific UV-Vis absorption data for this compound is not detailed in the surveyed literature, studies on related sulfamoylbenzoic acid derivatives show characteristic π → π* and n → π* transitions. For example, salts of 2-methoxy-5-sulfamoylbenzoic acid exhibit absorption maxima around 290-315 nm, which are attributed to these types of electronic transitions. Current time information in Bangalore, IN. It is anticipated that this compound would display a similar absorption profile in the ultraviolet range.

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and absolute configuration.

A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related parent compound, o-sulfamoylbenzoic acid , provides significant insight into the likely molecular conformation and crystal packing. researchgate.net The analysis of o-sulfamoylbenzoic acid revealed a monoclinic crystal system with the space group C2/c. researchgate.net A key feature is the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules, a common and robust supramolecular synthon for carboxylic acids. researchgate.net

The table below summarizes the crystallographic data for o-sulfamoylbenzoic acid, which serves as a predictive model for its bromo-derivative.

| Parameter | o-Sulfamoylbenzoic Acid researchgate.net |

| Formula | C₇H₇NO₄S |

| Molecular Weight | 201.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.200 (4) |

| b (Å) | 15.824 (6) |

| c (Å) | 9.012 (4) |

| β (°) | 100.45 (2) |

| Volume (ų) | 1710.9 (11) |

| Z | 8 |

Data obtained at T = 173 K.

For this compound, one would expect similar cell parameters, though modified by the presence of the bulky and electron-dense bromine atom.

Crystal Packing Analysis and Intermolecular Interactions

The crystal packing of a molecule is governed by its network of intermolecular interactions. Based on the structure of o-sulfamoylbenzoic acid, the solid-state architecture of this compound is expected to be dominated by a rich network of hydrogen bonds. researchgate.net

Carboxylic Acid Dimers: The most prominent interaction is the formation of centrosymmetric R²₂(8) ring motifs, where the carboxylic acid groups of two molecules form strong O-H···O hydrogen bonds. researchgate.net This is a highly predictable interaction for carboxylic acids.

Sulfonamide Interactions: The sulfamoyl group (-SO₂NH₂) is also a key player, acting as both a hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of o-sulfamoylbenzoic acid, the amino hydrogen atoms participate in intermolecular N-H···O hydrogen bonds, linking the dimers into a more extended three-dimensional network. researchgate.net

The combination of strong hydrogen bonds from the acid and sulfonamide groups, along with potential halogen bonds, would create a stable and densely packed crystal lattice.

Polymorphism and Cocrystal Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, or polymorphs. These different forms can have distinct physical properties. Molecules with multiple hydrogen bond donors and acceptors, like this compound, are particularly prone to polymorphism. The flexibility of the sulfamoyl group and the ability of the carboxylic acid and sulfonamide functionalities to form different hydrogen-bonding patterns (synthons) can lead to various packing arrangements. Studies on other functionalized benzoic acids have demonstrated their tendency to form polymorphs based on subtle shifts in intermolecular interactions. rsc.orgacs.org No specific polymorphs of this compound have been reported.

Cocrystals are crystalline structures composed of two or more different neutral molecules held together by non-covalent interactions. The carboxylic acid and sulfamoyl groups in this compound make it an excellent candidate for forming cocrystals with other molecules (coformers), particularly those containing complementary functional groups like pyridines or other amides. The formation of cocrystals with a suitable coformer could be a strategy to modify the physicochemical properties of the compound. While specific cocrystal studies on this compound are not available, research on related sulfamoylbenzoic acid derivatives shows their successful incorporation into cocrystals and salts, highlighting the reliability of the hydrogen-bonding groups in forming new supramolecular structures.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. semanticscholar.orgrsc.orgresearchgate.net This method is widely applied to predict a range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For molecules like 2-Bromo-4-sulfamoylbenzoic acid, DFT calculations are typically performed using specific functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. rsc.orgnih.gov

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical calculations is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. rsc.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis would further explore different spatial arrangements (conformers), particularly rotation around the C-S and C-C single bonds, to identify the global energy minimum.

Studies on structurally similar compounds, such as 2-bromobenzoic acid and other substituted benzoic acids, have demonstrated that DFT calculations provide geometrical parameters that are in good agreement with experimental data obtained from X-ray diffraction. nih.govrroij.com For instance, the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and sulfamoyl groups are key structural features determined through this process. rroij.com The difference between theoretical calculations (performed on an isolated molecule in the gaseous phase) and experimental results (from the solid state) can typically be attributed to intermolecular interactions in the crystal lattice. rroij.com

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. semanticscholar.orgsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgmdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable, facilitating intramolecular charge transfer (ICT). semanticscholar.orgrroij.com The analysis of the HOMO-LUMO gap is essential for predicting how this compound would behave in chemical reactions and its potential for applications in areas like nonlinear optics. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-4-((2-Hydroxy-3-methoxybenzylidene)amino)benzoic acid (HMBA) | -5.619 | -2.142 | 3.477 | semanticscholar.org |

| (E)-4-((2,4-Dihydroxybenzylidene)amino)benzoic acid (DHBA) | -5.918 | -2.125 | 3.793 | semanticscholar.org |

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) | -6.367 | -2.705 | 3.662 | rroij.com |

| bis(acridine)-2,4-dihydroxybenzaldehyde cocrystal | - | - | 2.434 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map uses a color-coded scheme to represent different potential values: red indicates regions of most negative electrostatic potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient and susceptible to nucleophilic attack). rsc.orgmdpi.com

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the carboxyl and sulfamoyl groups, as well as the nitrogen atom of the sulfamoyl group. rsc.orguni-muenchen.de These areas represent the most probable sites for interaction with positive charges or electrophiles. Conversely, the regions around the hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit positive potential (blue), marking them as sites for nucleophilic attack. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) Lewis-type orbitals. This analysis is particularly useful for understanding charge transfer, hyperconjugative interactions, and electron delocalization from filled donor orbitals to empty acceptor orbitals. semanticscholar.orgrroij.com

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) | Description |

|---|---|---|---|---|

| LP(O) | π(C=C) | LP → π | High | Delocalization of oxygen lone pair into the aromatic ring. |

| LP(N) | σ(S-O) | LP → σ | Moderate | Hyperconjugative interaction within the sulfamoyl group. |

| π(C=C) | π(C=C) | π → π | High | Electron delocalization within the benzene ring system. |

Vibrational Frequency Predictions and Spectral Correlations

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govrroij.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of various functional groups. researchgate.netrroij.com

For this compound, characteristic vibrational frequencies would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, the symmetric and asymmetric S=O stretching of the sulfamoyl group, and the N-H stretching of the sulfonamide. Studies on the closely related 2-bromobenzoic acid have shown that scaled theoretical wavenumbers calculated via DFT (e.g., at the B3LYP/6-311+G(d,p) level) align well with experimentally observed FT-IR and FT-Raman spectra. nih.gov

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3500 |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Sulfamoyl | N-H Stretch | ~3300 |

| Sulfamoyl | S=O Asymmetric Stretch | ~1350 |

| Sulfamoyl | S=O Symmetric Stretch | ~1160 |

| Aromatic Ring | C-Br Stretch | ~600-700 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic excited states and optical properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the preferred computational method. semanticscholar.orgrroij.com TD-DFT is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. semanticscholar.org

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and identify the nature of the corresponding electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic compounds with heteroatoms. mdpi.com This analysis is crucial for understanding the photophysical behavior of the molecule and assessing its potential for use in optical materials and devices. semanticscholar.org

Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing analogs with optimized biological activity. By correlating physicochemical properties or structural features with activity, QSAR models can predict the potency of new derivatives, thereby guiding synthetic efforts. For analogs of this compound, several descriptors are crucial for building robust QSAR models.

Research on substituted benzoic acids has demonstrated the significance of various physicochemical parameters in determining their biological activities. nih.govsemanticscholar.org Key descriptors often include:

Hydrophobicity (log P): This parameter is critical as it governs the partitioning of the molecule between aqueous and lipid environments, which in turn affects its absorption, distribution, and ability to cross cell membranes. For benzoic acid derivatives, hydrophobicity has been shown to be a significant factor in their toxicity and inhibitory activities. nih.govnih.gov

Electronic Parameters: Descriptors such as the Hammett constant (σ), pKa, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for quantifying the electronic effects of substituents. semanticscholar.orgnih.gov The bromo and sulfamoyl groups in this compound significantly influence the electron density distribution of the aromatic ring, which can impact interactions with biological targets.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) are used to describe the size and shape of substituents. nih.gov These are important for understanding how a molecule fits into a receptor's binding site.

Topological and Connectivity Indices: Indices like the Wiener and Szeged indices, as well as molecular connectivity indices (χ), can quantify the branching and connectivity of a molecule, which has been shown to correlate with the biological activity of benzoic acid derivatives. acs.org

A hypothetical QSAR study for a series of this compound analogs might involve synthesizing derivatives with variations at the carboxyl, sulfamoyl, or even the bromo position and evaluating their biological activity. The resulting data could be used to generate a QSAR equation. For instance, a study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that hydrophobicity, molar refractivity, and aromaticity were key for inhibitory activity. nih.gov

To illustrate, a simplified, hypothetical QSAR model for a series of analogs could take the following form:

pIC₅₀ = a(log P) + b(MR) + c(σ) + d

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by regression analysis.

Below is an interactive data table showcasing hypothetical data for a QSAR study on analogs of this compound.

| Analog | log P | Molar Refractivity (MR) | Hammett Constant (σ) | pIC₅₀ (experimental) | pIC₅₀ (predicted) |

| Analog 1 | 2.1 | 55.2 | 0.23 | 5.4 | 5.5 |

| Analog 2 | 2.5 | 60.1 | 0.35 | 5.9 | 5.8 |

| Analog 3 | 1.8 | 52.7 | 0.15 | 5.1 | 5.2 |

| Analog 4 | 2.8 | 63.4 | 0.41 | 6.2 | 6.1 |

| Analog 5 | 2.3 | 58.0 | 0.29 | 5.7 | 5.6 |

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational landscape and interactions with their environment over time. dovepress.com For this compound, MD simulations can elucidate its flexibility, preferred conformations, and potential binding modes with biological macromolecules.

An MD simulation of this compound, typically in a solvent such as water, would reveal the rotational freedom around its single bonds. The key dihedral angles to consider would be those associated with the carboxylic acid and sulfamoyl groups relative to the benzene ring. The simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamic behavior. diva-portal.org

Key insights from MD simulations would include:

Conformational Preferences: Identification of the most stable, low-energy conformations of the molecule. This is crucial for understanding how the molecule might present itself to a binding partner.

Solvent Interactions: Analysis of the hydrogen bonding patterns and other interactions between the molecule and surrounding water molecules. The carboxylic acid and sulfamoyl groups are expected to be primary sites for hydrogen bonding.

Interaction with Biological Targets: When co-crystallized or docked with a protein, MD simulations can assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies. peerj.commdpi.com Studies on other sulfonamides have successfully used MD simulations to understand their binding mechanisms and guide the design of more potent inhibitors. researchgate.netmdpi.com

The results of an MD simulation are often analyzed through various metrics, including root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize interactions with the solvent.

Below is an interactive data table summarizing hypothetical results from a 100-nanosecond MD simulation of this compound in a water box.

| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Å) | Number of Hydrogen Bonds (to water) |

| 0 | 0.00 | 3.50 | 5 |

| 20 | 1.25 | 3.55 | 6 |

| 40 | 1.30 | 3.52 | 5 |

| 60 | 1.28 | 3.58 | 7 |

| 80 | 1.32 | 3.54 | 6 |

| 100 | 1.31 | 3.56 | 6 |

Chemical Transformations, Reactivity, and Derivatization

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation. These transformations are fundamental in altering the molecule's polarity, solubility, and biological activity.

The synthesis of esters from 2-bromo-4-sulfamoylbenzoic acid is a common transformation. A prevalent method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂), often in an inert solvent like chloroform. The resulting 4-bromo-3-sulfamoylbenzoyl chloride can then be reacted with a variety of alcohols (lower alkanols) to yield the corresponding esters. This two-step process is efficient and allows for the introduction of a wide range of ester functionalities.

| Reactant | Reagent(s) | Product | Reference |

| This compound | 1. SOCl₂ 2. Lower alkanol | Lower alkyl 2-bromo-4-sulfamoylbenzoate | tandfonline.com |

The carboxylic acid moiety of this compound can be readily converted into an amide. Similar to esterification, a common route is through the formation of an acyl chloride intermediate using thionyl chloride. The subsequent reaction of the acyl chloride with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, yields the corresponding amide. Current time information in Bangalore, IN. This method is broadly applicable for the synthesis of a wide array of N-substituted amides.

For more sensitive substrates or in the context of peptide synthesis, direct coupling methods are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation. Current time information in Bangalore, IN. Other activating agents for this purpose include N-hydroxysuccinimide, which forms an active ester that readily reacts with amines. Current time information in Bangalore, IN.

| Starting Material | Coupling Partner | Reagents | Product Type | Reference |

| 2-Bromo-4-chloro-5-sulfamoylbenzoic acid | 1-Amino-2-methylindoline | 1. Thionyl chloride 2. Triethylamine | N-substituted amide | Current time information in Bangalore, IN. |

| 2-Halogeno-4-chloro-5-sulfamoylbenzoic acid | Amine | Dicyclohexylcarbodiimide (DCC) | N-substituted amide | Current time information in Bangalore, IN. |

| 2-Bromo-5-methylbenzoic acid | N,O-dimethyl hydroxylamine (B1172632) hydrochloride | HATU, triethylamine | Weinreb amide | researchgate.net |

Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) offers another site for chemical modification, primarily at the nitrogen atom. These reactions can introduce further diversity into the molecular structure.

N-alkylation of the sulfonamide can be achieved under basic conditions. The sulfonamide proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or an alkali metal hydroxide, to form a sulfonamidate anion. tandfonline.comsemanticscholar.org This anion then acts as a nucleophile, reacting with an alkylating agent like an alkyl halide to form the N-alkylated sulfonamide derivative. For instance, the sodium salt of a 4-halo-3-sulfamoylbenzamide can be selectively monoalkylated. scispace.com

N-acylation of sulfonamides can be accomplished using various acylating agents. Acid chlorides or anhydrides are commonly used in the presence of a base like triethylamine or pyridine. semanticscholar.orgtandfonline.com More advanced methods utilize coupling reagents such as N-acylbenzotriazoles, which react with sulfonamides in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. semanticscholar.org Lewis acids like copper(II) triflate (Cu(OTf)₂) have also been shown to be highly efficient catalysts for the N-acylation of sulfonamides with either carboxylic anhydrides or acyl chlorides. rsc.org

| Sulfonamide Type | Acylating Agent | Catalyst/Base | Product | Reference |

| Aromatic sulfonamide | N-acylbenzotriazole | Sodium hydride | N-acylsulfonamide | semanticscholar.org |

| Primary arylamine (in situ sulfonylation) | Benzoyl chloride | Sodium bicarbonate | N-benzoyl-N-arylsulfonamide | tandfonline.com |

| Aromatic sulfonamide | Carboxylic anhydride/chloride | Cu(OTf)₂ | N-acylsulfonamide | rsc.org |

A variety of derivatives can be synthesized by targeting the sulfonamide moiety. For example, reacting the ethyl ester of 2-sulfamoylbenzoic acid with a 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) leads to N-alkylation of the sulfonamide. researchgate.net Similarly, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been synthesized by reacting methyl 4-(chlorosulfonyl)benzoate with an amine, followed by further alkylation of the sulfonamide nitrogen. nih.gov

| Starting Material | Reactant | Reagents | Product Type | Reference |

| 2-Sulfamoylbenzoic acid ethyl ester | 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione | K₂CO₃, DMF | N-alkylated sulfonamide | researchgate.net |

| Methyl 4-(chlorosulfonyl)benzoate | Tryptamine, then 2,4-dichlorobenzyl bromide | Sodium hydride, DMF | N,N-disubstituted sulfonamide | nih.gov |

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating more complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used reaction for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. researchgate.net This reaction would allow for the introduction of various aryl or vinyl groups at the 2-position of the benzoic acid ring.

The Heck reaction provides a method for the vinylation of aryl halides. It involves the palladium-catalyzed reaction of the bromo-substituted ring with an alkene in the presence of a base to form a substituted alkene. semanticscholar.orgrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction would enable the substitution of the bromine atom with a variety of primary or secondary amines, leading to N-aryl derivatives.

Furthermore, copper-catalyzed amination reactions offer an alternative to palladium-based methods for the formation of C-N bonds. For instance, a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which could be applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl- or vinylboronic acid | Palladium catalyst, base | 2-Aryl- or 2-vinyl-4-sulfamoylbenzoic acid derivative |

| Heck Reaction | Alkene | Palladium catalyst, base | 2-Vinyl-4-sulfamoylbenzoic acid derivative |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst, base | 2-Amino-4-sulfamoylbenzoic acid derivative |

| Copper-Catalyzed Amination | Primary or secondary amine | Copper catalyst, base | 2-Amino-4-sulfamoylbenzoic acid derivative |

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is substituted with three electron-withdrawing groups (bromo, sulfamoyl, and carboxyl), which lowers the electron density of the ring system and makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces a leaving group, typically the bromide or another halide, on the aromatic ring. The reaction proceeds through a negatively charged intermediate, which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com

Research on related dihalogenated sulfamoyl benzoates provides insight into the regioselectivity of these reactions. mdpi.comnih.gov In studies involving methyl 2,4-dihalo-5-sulfamoyl-benzoates, nucleophilic substitution with thiols showed a preference for substitution at the para-position relative to the strongly activating sulfamoyl group. mdpi.comnih.gov For instance, the reaction of methyl 2,4-dibromo-5-sulfamoyl-benzoate with various thiols in dimethyl sulfoxide (B87167) (DMSO) with triethylamine showed that aromatic thiols led to the formation of the 2-substituted product, while bulkier aliphatic thiols favored substitution at the 4-position. mdpi.comnih.gov This suggests that in this compound, the bromine at the 2-position is a viable site for nucleophilic attack, particularly with less sterically hindered nucleophiles. The reactivity can be influenced by the choice of nucleophile, solvent, and base.

Table 1: Nucleophilic Aromatic Substitution with Thiol Nucleophiles (Analogous System)

| Starting Material | Nucleophile | Product(s) | Key Observation | Reference |

| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Phenylthiol | Mainly 2-substituted product | Aromatic thiols favor substitution at the 2-position. | mdpi.comnih.gov |

| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Naphthalene-1-thiol | Mainly 2-substituted product | Consistent preference for 2-substitution with aromatic thiols. | mdpi.comnih.gov |

| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Benzylthiol | Mix of 2- and 4-substituted products | Reduced regioselectivity with less bulky aliphatic thiols. | mdpi.comnih.gov |

| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Dodecylthiol | Only 4-substituted product | Steric hindrance directs substitution to the more accessible 4-position. | mdpi.comnih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. axispharm.com

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.org this compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks. While direct examples with this compound are not prevalent in the cited literature, the reaction is widely used for similar bromo-substituted aromatic compounds. nih.govlu.se The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The reactivity of the C-Br bond allows for selective coupling. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgpsu.edu this compound can serve as the aryl halide partner, allowing for the introduction of an alkynyl substituent at the 2-position. The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl, making the bromo substituent a suitable leaving group. wikipedia.org

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. ucl.ac.uk This reaction would allow for the substitution of the bromine atom in this compound with a wide variety of primary or secondary amines, leading to N-aryl anthranilic acid derivatives. nih.gov The choice of ligand for the palladium catalyst is crucial for the success of this transformation.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-4-sulfamoylbenzoic acid | organic-chemistry.orgnih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-4-sulfamoylbenzoic acid | wikipedia.orgpsu.edu |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base | 2-(Amino)-4-sulfamoylbenzoic acid | ucl.ac.uknih.gov |

Halogen-Dance Reactions

The halogen-dance reaction involves the base-catalyzed migration of a halogen atom on an aromatic ring. rsc.orgresearchgate.net This intramolecular rearrangement can provide access to isomers that are not easily synthesized by other means. rsc.org While specific studies on the halogen-dance reaction of this compound are not detailed in the provided search results, the reaction is known to occur on bromo-substituted aromatic and heteroaromatic systems. nih.govnih.gov The reaction is typically promoted by strong bases, such as lithium amides, and proceeds through a series of metal-halogen exchanges or via bromo-bridged transition states. researchgate.net The presence of the acidic carboxylic acid and sulfonamide protons would need to be considered, likely requiring protection or the use of excess base for a halogen-dance to occur on the aromatic ring of this specific molecule.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: the carboxylic acid, the sulfamoyl group, and the bromine atom. wvu.edu All three groups decrease the nucleophilicity of the ring. wvu.edulibretexts.org

In terms of directing effects:

-COOH (Carboxylic acid): A meta-director. libretexts.org

-SO₂NH₂ (Sulfamoyl group): A meta-director.

-Br (Bromo): An ortho-, para-director, though deactivating. libretexts.orgwou.edu

The directing effects of the substituents are in opposition. The bromine at C-2 directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions. The carboxylic acid at C-1 directs to C-3 and C-5 (both meta). The sulfamoyl group at C-4 directs to C-2 and C-6 (both meta). The positions C-3 and C-5 are favored by two of the three substituents (COOH and Br). However, the strong deactivation of the ring makes electrophilic substitution reactions challenging to perform under standard conditions. Harsh reaction conditions would likely be required, and a mixture of products could be expected.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: The regiochemical outcome of reactions involving this compound is a key consideration for its synthetic utility.

In nucleophilic aromatic substitution , the position of attack is influenced by both electronic and steric factors. Studies on analogous compounds show that substitution can occur at the C-2 position (displacing the bromine), particularly with less bulky nucleophiles. mdpi.comnih.gov The strong electron-withdrawing nature of the para-sulfamoyl group activates this position. However, for bulkier nucleophiles, substitution at the C-4 position (if a suitable leaving group were present) can be favored due to reduced steric hindrance. mdpi.comnih.gov

In metal-catalyzed cross-coupling reactions , the reaction occurs selectively at the C-Br bond. axispharm.com The high reactivity of the C-Br bond compared to potential C-H activation sites ensures high regioselectivity for these transformations. libretexts.org

In electrophilic aromatic substitution , the directing effects of the existing substituents compete. The positions meta to the strongly deactivating carboxylic acid and sulfamoyl groups (positions 3 and 5) are the most likely sites for substitution, with the ortho-, para-directing influence of the bromine atom reinforcing this preference.

Stereoselectivity: The concept of stereoselectivity, the preferential formation of one stereoisomer over another, is not inherently applicable to most reactions of the parent this compound, as it is an achiral molecule. masterorganicchemistry.com However, stereoselectivity becomes an important factor when the compound is reacted with chiral reagents or when its derivatives, which may contain stereocenters, undergo further transformations. For instance, in Buchwald-Hartwig amination with a chiral amine, diastereomeric products could be formed. Similarly, if a derivative of this compound contains a stereocenter, subsequent reactions could proceed with diastereoselectivity, influenced by the existing chiral element. nih.gov

Applications As a Synthetic Building Block and Intermediate

Precursor in Heterocyclic Compound Synthesis

The structure of 2-bromo-4-sulfamoylbenzoic acid makes it a valuable precursor for the synthesis of various heterocyclic compounds. Heterocycles are core components of numerous pharmaceuticals and biologically active molecules. The presence of the bromine atom and the carboxylic acid group on the benzene (B151609) ring allows for sequential or one-pot reactions to build fused ring systems.

Research into related compounds illustrates the synthetic utility of this structural motif. For instance, derivatives like 2-bromo-N-aryl/alkylbenzamides can be utilized in copper-catalyzed reactions to synthesize quinazolin-4(3H)-ones, an important class of heterocycles with a broad spectrum of biological activities. researchgate.net Similarly, the related compound 4-sulfamoylbenzoic acid has been used as a starting material to construct complex heterocyclic systems such as thiazolo[3,2-b] researchgate.netsmolecule.comsci-hub.setriazoles through a multi-step synthesis involving the formation of an intermediate hydrazide and subsequent cyclization reactions. farmaciajournal.com

Furthermore, synthetic strategies developed for analogous molecules, such as 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, demonstrate how the halogen atom can be displaced through nucleophilic aromatic substitution, with the resulting intermediate undergoing further transformations. unibo.itnih.gov This highlights the potential of this compound to be used in similar multi-component or domino reactions, which are highly efficient methods for constructing molecularly diverse and complex heterocyclic scaffolds. nih.gov

Table 1: Potential Heterocyclic Systems Derivable from Sulfamoylbenzoic Acid Scaffolds

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Bromo-benzamides | Copper-catalyzed C-N coupling | Quinazolin-4(3H)-ones | researchgate.net |

| 4-Sulfamoylbenzoic acid | Hydrazide formation, Cyclization | Thiazolo researchgate.netsmolecule.comsci-hub.setriazoles | farmaciajournal.com |

Construction of Advanced Organic Scaffolds

The term "advanced organic scaffold" refers to a core molecular framework that is elaborated with specific functional groups to interact with biological targets in a precise manner. This compound is an ideal starting point for such constructions due to its defined three-dimensional structure and multiple points for chemical modification.

A prime example of this application is in the design of inhibitors for metalloenzymes like carbonic anhydrases (CAs). Research has focused on creating highly selective inhibitors by using a 2-chloro/bromo-benzenesulfonamide scaffold. sci-hub.se In this strategy, the sulfonamide group anchors the molecule to the zinc ion in the enzyme's active site, while the 2-bromo substituent acts as a "rotational lock," fixing the position of the benzene ring. This allows for the rational design of "tails" appended to the scaffold that can extend into different sub-pockets of the active site, thereby conferring selectivity for specific CA isoforms (e.g., CA IX and CA XIV, which are associated with tumors). sci-hub.se The synthesis of these advanced scaffolds often begins with a key intermediate like 2,4-dihalo-5-sulfamoylbenzoic acid, which is then converted into an acid chloride and reacted with various amines to build out the desired "tails". sci-hub.se

This "two-tail" design approach showcases how a relatively simple starting material can be used to construct sophisticated, high-affinity, and isoform-selective inhibitors, demonstrating the value of the bromo-sulfamoylbenzoic acid framework in creating advanced organic scaffolds for therapeutic applications. sci-hub.se

Table 2: Example of an Advanced Scaffold Based on a Related Bromo-Sulfamoylbenzoic Acid

| Scaffold Core | Design Principle | Target | Key Intermediate | Resulting Compound Type | Reference |

|---|

Role in Combinatorial Chemistry Libraries and Fragment-Based Design

Fragment-based drug discovery (FBDD) and combinatorial chemistry are powerful strategies for identifying new drug leads. bath.ac.uknih.gov FBDD involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly to a biological target. broadinstitute.orgfrontiersin.orgdrugdiscoverychemistry.com These initial hits then serve as starting points for building more potent and selective drug candidates. frontiersin.org this compound, with a molecular weight of 280.1 g/mol , fits the general profile of a fragment molecule. biosynth.com

The utility of this chemotype in library design is supported by studies on similar structures. For example, a high-throughput screen of a library containing 248 compounds of the substituted sulfamoyl benzamidothiazole class provided crucial preliminary structure-activity relationship (SAR) data for designing potent modulators of NF-κB signaling. nih.gov

Furthermore, the concept of using sulfamoylbenzoic acids in combinatorial approaches is well-established. In the development of DNA-encoded libraries (DELs), building blocks like 4-sulfamoylbenzoic acid have been used to generate vast collections of compounds for screening against various protein targets. nih.gov The reactive handles on this compound—the carboxylic acid for amide coupling and the bromine for palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings—make it an excellent candidate for inclusion in such libraries. acs.org These reactions would allow for the systematic introduction of a wide variety of chemical groups at two different positions on the scaffold, rapidly generating a library of diverse but related molecules for screening.

Table 3: Suitability of this compound for Library Synthesis

| Functional Group | Relevant Chemistry | Application in Library Synthesis |

|---|---|---|

| Carboxylic Acid | Amide bond formation (e.g., with amines) | Attaching a diverse set of R1 groups. |

| Bromine Atom | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Attaching a diverse set of R2 aryl or alkyl groups. |

Development of Chemical Probes based on the this compound Scaffold

Chemical probes are small molecules designed to study biological systems by selectively binding to and reporting on the presence or activity of a specific target, such as a protein. mdpi.com The development of such probes often requires a central scaffold that can be derivatized with a reporter tag (e.g., a fluorescent dye, biotin) and a reactive group for covalent linkage, while maintaining affinity for the target.

The sulfamoylbenzoic acid framework is a proven scaffold for probe development. For instance, 4-sulfamoylbenzoic acid has been incorporated into photoaffinity labeling (PAL) probes to study carbonic anhydrase II (CA-II). mdpi.com In this work, the sulfamoylbenzoic acid portion acts as the ligand that directs the probe to the enzyme's active site.

While direct synthesis of a probe from this compound is not prominently documented, its structure is highly amenable to such applications. The bromine atom can be substituted with or converted into a functional group suitable for "clicking" on a fluorescent dye or other reporter molecule. For example, it could be converted to an azide (B81097) or an alkyne for use in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The carboxylic acid provides a straightforward attachment point for linkers connected to reporter tags. The inherent biological relevance of the sulfonamide group, particularly its affinity for carbonic anhydrases, makes the this compound scaffold a promising starting point for creating highly specific probes to visualize and study these and other enzymes in complex biological environments. sci-hub.seresearchgate.net

Supramolecular Chemistry and Crystal Engineering

Investigation of Intermolecular Interactions in Solid State

The solid-state structure of 2-Bromo-4-sulfamoylbenzoic acid is stabilized by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen bonds are expected to be the most significant interactions in the crystal structure of this compound, primarily due to the presence of the carboxylic acid and sulfonamide functional groups. The carboxylic acid group can form strong O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers. This is a common motif in the crystal structures of carboxylic acids.

The sulfonamide group provides additional hydrogen bond donors (N-H) and acceptors (S=O). This allows for the formation of an extended network of N-H···O hydrogen bonds, which can link the carboxylic acid dimers into tapes, sheets, or three-dimensional frameworks. The crystal structure of the related compound, p-sulfamoylbenzoic acid, demonstrates the formation of such extended hydrogen-bonded networks. In this analogue, the carboxylic acid groups form dimers, which are then interconnected by N-H···O hydrogen bonds involving the sulfonamide groups.

| Potential Hydrogen Bond Interactions in this compound | Donor | Acceptor | Typical Motif |

| Carboxylic Acid Dimer | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Centrosymmetric R²₂(8) ring |

| Sulfonamide Chain | N-H (Sulfonamide) | O=S (Sulfonamide) | C(4) chain |

| Inter-functional Group | N-H (Sulfonamide) | O=C (Carboxylic Acid) | Extended networks |

| Inter-functional Group | O-H (Carboxylic Acid) | O=S (Sulfonamide) | Extended networks |

The bromine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br bond.

In the case of this compound, the bromine atom could form halogen bonds with various Lewis basic sites on neighboring molecules, such as the oxygen atoms of the carboxylic acid or sulfonamide groups, or even the nitrogen atom of the sulfonamide. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl). While weaker than strong hydrogen bonds, halogen bonds are highly directional and can be a valuable tool in controlling crystal packing. The interplay between hydrogen and halogen bonds can lead to the formation of complex and predictable supramolecular architectures.

The presence of the aromatic ring in this compound allows for π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The stacking can occur in a face-to-face or offset (parallel-displaced) manner. The substitution pattern on the aromatic ring, including the electron-withdrawing sulfamoyl and bromo groups and the carboxylic acid group, will influence the electron distribution in the ring and thus the nature and strength of the π-π stacking interactions.

Designed Crystal Structures for Functional Materials

The diverse array of non-covalent interactions present in this compound makes it an interesting candidate for the design of functional materials through crystal engineering. By understanding and controlling the interplay of hydrogen bonding, halogen bonding, and π-π stacking, it is theoretically possible to influence the resulting crystal structure and, consequently, its physical and chemical properties.

For example, the formation of specific hydrogen-bonded synthons, which are reliable and predictable patterns of hydrogen bonds, can be used to assemble molecules into desired architectures. The combination of the robust carboxylic acid dimer synthon with the directional nature of halogen bonds could be exploited to create materials with specific optical or electronic properties. The structural features influenced by these interactions, such as the porosity or dimensionality of the crystal lattice, are key determinants of a material's function.

Controlled Crystallization and Polymorph Screening

The ability of this compound to form multiple types of strong and directional intermolecular interactions suggests a high likelihood of polymorphism. Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have significantly different physical properties, such as solubility, melting point, and stability.

Therefore, controlled crystallization and polymorph screening are critical for a molecule like this compound. Polymorph screening involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) to identify all possible crystalline forms. Understanding the thermodynamic and kinetic relationships between these forms is essential for selecting the most stable and suitable form for any given application. The subtle balance between the various non-covalent interactions can be influenced by crystallization conditions, leading to the formation of different polymorphs.

Coordination Chemistry and Metal Complexation

Ligand Properties and Chelation Modes

2-Bromo-4-sulfamoylbenzoic acid possesses multiple potential coordination sites, making it an intriguing candidate for a multidentate ligand. The carboxylate group (-COOH) is a classic binding site that can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion upon deprotonation. Furthermore, the sulfamoyl group (-SO₂NH₂) offers additional donor atoms in its oxygen and nitrogen atoms, which could participate in chelation or bridging interactions. The presence of the bromine atom on the aromatic ring could also influence the electronic properties of the ligand and potentially engage in weaker halogen bonding interactions within a crystal lattice.

The specific chelation modes would depend on various factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of any ancillary ligands. Analogous sulfamoylbenzoic acid derivatives have demonstrated the ability to form stable complexes with transition metals, often utilizing the carboxylate group as the primary binding site. However, without empirical data for this compound, its precise ligating behavior remains speculative.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve standard synthetic methodologies, such as the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent. Characterization of any resulting complexes would be crucial to elucidate their structure and properties.

Standard characterization techniques would include:

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate and sulfamoyl groups by observing shifts in their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the ligand environment in diamagnetic complexes.

Elemental Analysis: To determine the empirical formula of the complex.

Currently, there are no published reports detailing the synthesis and characterization of any specific metal complexes of this compound.

Influence of Coordination on Molecular Structure and Reactivity

The coordination of this compound to a metal center would be expected to significantly alter its molecular structure and reactivity. The deprotonation of the carboxylic acid upon coordination would change its electronic distribution. The geometry of the ligand itself could be constrained upon chelation, leading to a more rigid conformation compared to the free ligand.

This coordination could, in turn, influence the reactivity of the ligand. For instance, the acidity of the sulfamoyl N-H bond might be altered. The electrochemical properties of the aromatic ring could also be modulated by the coordination to a metal ion. Without experimental studies, these potential effects remain theoretical.

Design of Metal-Organic Frameworks (MOFs) Incorporating the Compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. The bifunctional nature of this compound, with its carboxylate and sulfamoyl groups, makes it a potential candidate for a linker in MOF synthesis. The directionality of the functional groups could lead to the formation of extended, porous networks.

The design of MOFs incorporating this ligand would involve selecting appropriate metal clusters that could coordinate with the carboxylate and potentially the sulfamoyl groups to build up a 3D framework. The bromine substituent could also be used for post-synthetic modification of the MOF, introducing further functionality. However, a search of the existing literature reveals no instances of this compound being utilized in the synthesis of MOFs.

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-Bromo-4-sulfamoylbenzoic acid, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound features three critical functional groups:

- Bromine at the 2-position: Enables halogen-based coupling reactions (e.g., Suzuki-Miyaura, Heck) and nucleophilic aromatic substitution.

- Sulfamoyl group (-SO₂NH₂) at the 4-position: Enhances hydrophilicity and potential bioactivity, often exploited in drug design for targeting sulfonamide-binding enzymes.

- Carboxylic acid (-COOH): Facilitates salt formation, esterification, or amidation for further derivatization.

- Methodological Insight: Reactivity can be probed via NMR to track substitution patterns or computational tools (e.g., Mulliken population analysis) to predict electrophilic sites .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Two primary approaches:

Bromination of 4-sulfamoylbenzoic acid using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.

Sulfamoylation of 2-bromobenzoic acid via reaction with sulfamoyl chloride in the presence of a base.

- Optimization Tips: Use flow photochemical bromination (as demonstrated for analogous bromo-formylbenzoic acids) to improve yield and reduce byproducts. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography .

Q. How can researchers purify this compound post-synthesis?

- Answer : Effective methods include:

- Recrystallization : Use ethanol or methanol due to the compound’s moderate solubility in polar solvents.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate with 1% acetic acid to mitigate carboxylic acid tailing).

- Quality Control: Confirm purity via HPLC (C18 column, acidic mobile phase) and melting point analysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized using the bromine substituent in this compound?

- Answer : Key parameters:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or Cs₂CO₃ as base.

- Solvent : DMF or THF at 80–100°C.

- Monitoring : Track coupling efficiency via LC-MS to detect aryl boronate intermediates.

- Challenge: Competing hydrolysis of the sulfamoyl group may occur; mitigate by using anhydrous conditions and inert atmosphere .

Q. What computational methods predict the electronic effects of substituents on the reactivity of this compound?

- Answer :

- Mulliken Population Analysis : Quantifies charge distribution to identify electrophilic (bromine) vs. nucleophilic (sulfamoyl) sites.

- DFT Calculations : Model transition states for substitution reactions (e.g., bromine displacement) to assess activation barriers.

- Application: Correlate computational data with experimental kinetics to refine reaction mechanisms .

Q. How can crystallographic refinement challenges be addressed when determining the structure of this compound using SHELX?

- Answer : Common issues and solutions:

- Weak Diffraction Data : Collect high-resolution data (≤0.8 Å) and apply anisotropic displacement parameters.

- Disorder in Sulfamoyl Group : Use PART instructions in SHELXL to model split positions.

- Validation : Cross-check with Hirshfeld surface analysis to resolve ambiguous electron density .

Q. How should researchers design derivatives of this compound for enhanced bioactivity?